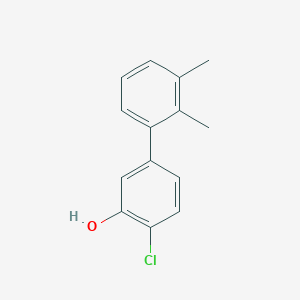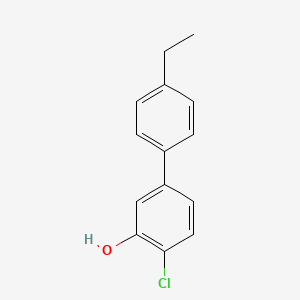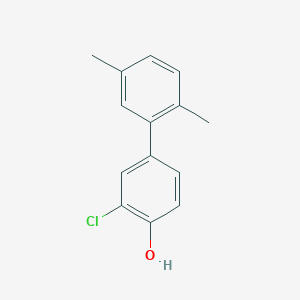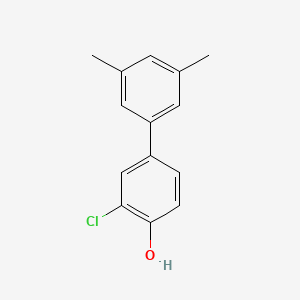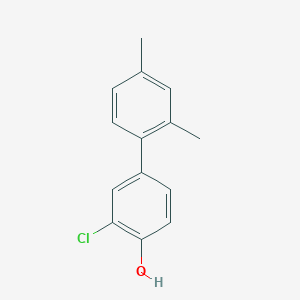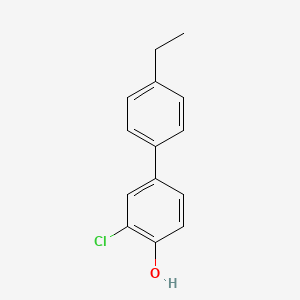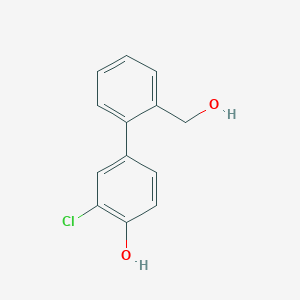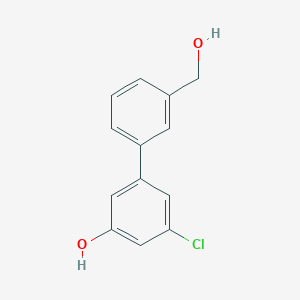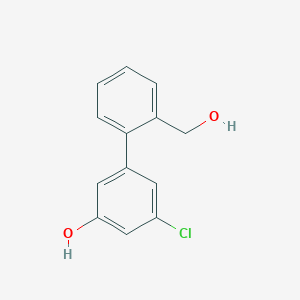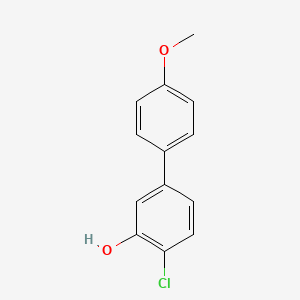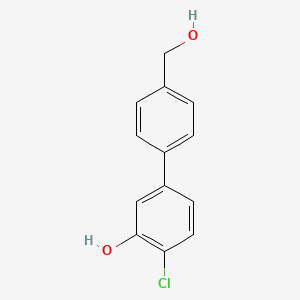
2-Chloro-5-(4-hydroxymethylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% (2C5HMPP95) is a colorless, crystalline solid that has a melting point of 110-112°C and a boiling point of 185-187°C. It is a versatile compound with a wide range of applications in the laboratory and in industry. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, as an antioxidant in food and pharmaceuticals, and as an intermediate in the manufacture of a variety of products.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% depends on its application. As a reagent in organic synthesis, it acts as a nucleophile and reacts with electrophiles to form carbon-carbon bonds. As a catalyst in polymerization reactions, it acts as a Lewis acid and promotes the formation of polymers. As an antioxidant, it scavenges free radicals, preventing them from damaging cellular components. As an intermediate in the manufacture of a variety of products, it acts as a precursor for the synthesis of the desired product.
Biochemical and Physiological Effects
2-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% is not known to have any direct biochemical or physiological effects. However, it is used as a reagent in the synthesis of a variety of organic compounds, some of which may have physiological effects.
Advantages and Limitations for Lab Experiments
2-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is stable, non-toxic, and relatively inexpensive. It is also soluble in organic solvents, making it easy to work with. However, it is also sensitive to light and air, and can be easily oxidized.
Future Directions
The future of 2-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% is bright, with potential applications in a variety of fields. It could be used as a reagent in the synthesis of more complex organic molecules, in the manufacture of polymers, and in the development of metal complexes for catalysis and fluorescent probes. It could also be used in the development of new antioxidants, and as an intermediate in the manufacture of a variety of products. Finally, it could be used in the development of new pharmaceuticals and other products.
Synthesis Methods
2-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% can be synthesized from 4-hydroxybenzaldehyde and chloroacetic acid in the presence of an acid catalyst. The reaction is carried out in an inert atmosphere at temperatures ranging from 80-100°C. The product is purified by recrystallization from ethanol or methanol.
Scientific Research Applications
2-Chloro-5-(4-hydroxymethylphenyl)phenol, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of a variety of organic compounds, including polymers, dyes, and pharmaceuticals. It is also used as a catalyst in polymerization reactions, as an antioxidant in food and pharmaceuticals, and as an intermediate in the manufacture of a variety of products. It is also used in the synthesis of a variety of metal complexes, which can be used in catalysis and as fluorescent probes.
properties
IUPAC Name |
2-chloro-5-[4-(hydroxymethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c14-12-6-5-11(7-13(12)16)10-3-1-9(8-15)2-4-10/h1-7,15-16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBVOAVPUVTPQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685881 |
Source


|
| Record name | 4-Chloro-4'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4-hydroxymethylphenyl)phenol | |
CAS RN |
1261990-19-5 |
Source


|
| Record name | 4-Chloro-4'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


